molecular formula C38H70N4O9 B15138562 Gageotetrin B

Gageotetrin B

Cat. No.: B15138562
M. Wt: 727.0 g/mol
InChI Key: XSDQAINHEGVCGQ-UJFCRIMHSA-N
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Description

Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is known for its potent antimicrobial properties, particularly against fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gageotetrin B involves the isolation of the compound from Bacillus subtilis. The process includes culturing the bacterium under specific conditions to induce the production of the lipopeptide. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation processes. Bacillus subtilis can be cultured in bioreactors, and the lipopeptide can be harvested from the culture medium. The purification process would involve multiple steps of chromatography to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Gageotetrin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with altered antimicrobial properties. These modifications can enhance the compound’s effectiveness against specific pathogens .

Scientific Research Applications

Gageotetrin B has a wide range of scientific research applications:

Mechanism of Action

Gageotetrin B exerts its effects by disrupting the cell membranes of fungi and bacteria. The lipopeptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other antimicrobial peptides, which target the integrity of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Gageopeptide A
  • Gageopeptide B
  • Gageopeptide C
  • Gageopeptide D

Uniqueness

Gageotetrin B is unique among these compounds due to its higher potency against fungi. It has a lower minimum inhibitory concentration compared to the other gageopeptides, making it a more effective antimicrobial agent .

Properties

Molecular Formula

C38H70N4O9

Molecular Weight

727.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1

InChI Key

XSDQAINHEGVCGQ-UJFCRIMHSA-N

Isomeric SMILES

CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

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